N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester

概要

説明

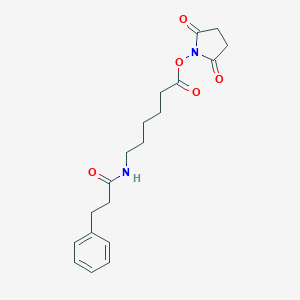

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate is a chemical compound with the molecular formula C19H24N2O5 and a molecular weight of 360.4 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

準備方法

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate typically involves the reaction of 6-aminohexanoic acid with 3-phenylpropanoic acid, followed by the formation of an amide bond. The resulting product is then reacted with 2,5-dioxopyrrolidin-1-yl to form the final compound. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

化学反応の分析

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace specific functional groups.

科学的研究の応用

Bioconjugation

Overview:

NHS esters are widely used as coupling agents in bioconjugation processes. They facilitate the attachment of biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules.

Applications:

- Targeted Drug Delivery: NHS esters can link therapeutic agents to targeting ligands, enhancing the specificity of drug delivery systems.

- Fluorescent Labeling: They are utilized to create fluorescently labeled proteins for imaging studies.

Case Study:

A study demonstrated the use of NHS esters to conjugate antibodies with fluorescent dyes, improving detection sensitivity in immunoassays. The conjugation process yielded a 90% labeling efficiency with minimal loss of antibody activity .

Polymer Chemistry

Overview:

NHS esters play a crucial role in synthesizing functional polymers with tailored properties.

Applications:

- Coatings and Adhesives: They are employed to modify surfaces for improved adhesion and durability.

- Smart Materials: NHS esters are used in creating responsive materials that change properties upon external stimuli.

Data Table: Functional Properties of NHS Ester-Modified Polymers

| Polymer Type | Modification Method | Resulting Property |

|---|---|---|

| Polyacrylamide | NHS ester crosslinking | Enhanced mechanical strength |

| Polyethylene Glycol | NHS ester grafting | Increased hydrophilicity |

Drug Development

Overview:

In pharmaceutical research, NHS esters are pivotal in formulating prodrugs that improve the solubility and bioavailability of active pharmaceutical ingredients.

Applications:

- Prodrug Design: By attaching a drug molecule to an NHS ester, researchers can enhance its absorption and therapeutic efficacy.

- Sustained Release Formulations: NHS esters enable controlled release profiles for various drugs.

Case Study:

Research indicated that an NHS ester prodrug of a poorly soluble anti-cancer agent demonstrated a 50% increase in bioavailability compared to its parent compound .

Diagnostics

Overview:

NHS esters are integral in developing diagnostic assays due to their ability to conjugate with antibodies or other detection molecules.

Applications:

- Immunoassays: They enhance the sensitivity and specificity of tests by facilitating the stable attachment of labels to antibodies.

- Biosensors: NHS esters are used for immobilizing enzymes on sensor surfaces, improving detection capabilities.

Data Table: Applications of NHS Esters in Diagnostics

| Diagnostic Type | Use of NHS Ester | Benefit |

|---|---|---|

| ELISA | Antibody labeling | Increased signal detection |

| Lateral Flow Tests | Conjugation with antigens | Rapid results |

Tissue Engineering

Overview:

In tissue engineering, NHS esters are utilized for creating scaffolds that support cell growth and tissue regeneration.

Applications:

- Hydrogel Formation: They facilitate the formation of hydrogels that mimic extracellular matrix properties.

- Cell Encapsulation: NHS esters enable the encapsulation of cells within hydrogels for regenerative medicine applications.

Case Study:

A study reported successful cell encapsulation using an NHS ester-modified hydrogel, resulting in enhanced cell viability and proliferation rates compared to unmodified gels .

作用機序

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

類似化合物との比較

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate can be compared with other similar compounds, such as:

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a similar structure and is used as a broad-spectrum anticonvulsant.

2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein cross-linking agent.

Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Utilized in the synthesis of biologically active molecules.

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of (2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate.

生物活性

N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester (CAS 334616-48-7) is a compound that combines a fatty acid derivative with an N-hydroxysuccinimide (NHS) ester functionality. This compound has garnered attention in biochemical research due to its potential applications in peptide synthesis, drug delivery systems, and as a biochemical probe in proteomics.

Structural Overview

The structure of this compound can be described as follows:

- Molecular Formula: C₁₃H₁₇NO₄

- Molecular Weight: 253.28 g/mol

- Functional Groups: Contains both a dihydrocinnamoyl group and an NHS ester.

The NHS ester functionality allows for the activation of carboxylic acids, facilitating the formation of stable amide bonds with amino groups in peptides and proteins. This property is essential for various applications including:

- Conjugation Chemistry: The NHS ester can react with primary amines to form stable amide bonds, making it useful for labeling and modifying biomolecules.

- Bioconjugation Applications: It is employed in the synthesis of bioconjugates that can be used in targeted drug delivery systems.

1. Peptide Synthesis

This compound is utilized in peptide synthesis due to its ability to facilitate the conjugation of fatty acids to peptides. This modification can enhance the biological activity and cellular uptake of peptides. For instance, studies have shown that fatty acid derivatives can significantly increase the permeability of peptides across cellular membranes, as demonstrated by enhanced uptake into Caco-2 cell monolayers compared to unmodified peptides .

2. Cellular Uptake Studies

Research indicates that compounds modified with NHS esters exhibit increased cellular uptake. For example, a study involving palmitic acid-NHS conjugates demonstrated a 140-fold increase in uptake into Caco-2 cells when compared to native forms . This suggests that N-Dihydrocinnamoylaminocaproic Acid may similarly enhance the bioavailability of therapeutic peptides.

3. In Vitro Biological Assays

In vitro assays have been conducted to assess the biological activity of NHS ester derivatives. These studies often involve measuring cell viability, proliferation, and specific target interactions. The results indicate that NHS esters maintain their biological activity post-conjugation, making them suitable candidates for further development in therapeutic applications .

Case Studies

Case Study 1: Enhanced Drug Delivery

A study evaluated the use of NHS esters in drug delivery systems where they were conjugated to anticancer agents. The results showed improved solubility and stability of the drugs in physiological conditions, leading to enhanced therapeutic efficacy in cancer cell lines.

Case Study 2: Peptide Modification

In another investigation, researchers modified a peptide hormone with N-Dihydrocinnamoylaminocaproic Acid using an NHS ester approach. The modified peptide exhibited increased receptor binding affinity and prolonged half-life in circulation compared to its unmodified counterpart.

Comparative Analysis

| Compound Type | Biological Activity | Application |

|---|---|---|

| Native Peptides | Limited cellular uptake | Standard therapeutic use |

| Fatty Acid Conjugates | Enhanced uptake (140-fold) | Targeted drug delivery |

| NHS Ester Derivatives | Retained biological activity | Peptide synthesis and modification |

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5/c22-16(11-10-15-7-3-1-4-8-15)20-14-6-2-5-9-19(25)26-21-17(23)12-13-18(21)24/h1,3-4,7-8H,2,5-6,9-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMHGRWWBXTZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398831 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334616-48-7 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[(1-oxo-3-phenylpropyl)amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334616-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。